Acetamide,n-(3-methyl-5-isothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,n-(3-methyl-5-isothiazolyl)- is a chemical compound with the molecular formula C₆H₈N₂OS. It is known for its applications in various fields due to its unique chemical structure and properties. This compound is part of the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-(3-methyl-5-isothiazolyl)- typically involves the formation of the isothiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of Acetamide,n-(3-methyl-5-isothiazolyl)- often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide,n-(3-methyl-5-isothiazolyl)- undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Acetamide,n-(3-methyl-5-isothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used as a biocide in various industrial applications due to its ability to inhibit the growth of bacteria and fungi
Mechanism of Action
The mechanism of action of Acetamide,n-(3-methyl-5-isothiazolyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Isothiazolinone: Another compound with a similar isothiazole ring structure, known for its biocidal properties.
N-n-octyl acetamide: Shares the acetamide group but differs in its overall structure and applications.
Uniqueness
What sets Acetamide,n-(3-methyl-5-isothiazolyl)- apart from similar compounds is its specific combination of the isothiazole ring and the acetamide group, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and chemical stability are required .
Properties
CAS No. |
67209-08-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |
InChI Key |
JMUYFMZMYRMFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.